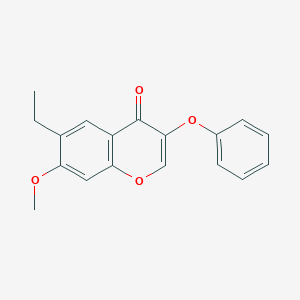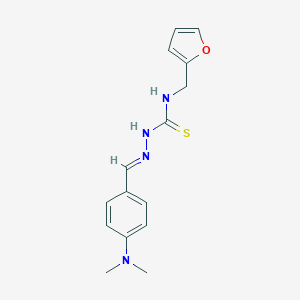
4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone
概要
説明
4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone is a chemical compound known for its diverse applications in scientific research It is a derivative of benzaldehyde and thiosemicarbazone, featuring a dimethylamino group and a furylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone typically involves the reaction of 4-(dimethylamino)benzaldehyde with N-(2-furylmethyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone undergoes various chemical reactions, including:
Condensation Reactions: Forms Schiff bases with primary amines and pyrroles.
Oxidation and Reduction: Can participate in redox reactions depending on the reagents and conditions used.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Condensation: Typically involves primary amines or pyrroles in the presence of an acid catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Schiff Bases: Formed through condensation reactions with primary amines.
Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be obtained.
Reduced Products: Reduction reactions yield corresponding alcohols or amines.
科学的研究の応用
4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone has several applications in scientific research:
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can form Schiff bases with biological amines, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species or altering cellular redox states .
類似化合物との比較
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound, known for its use in the Ehrlich reaction.
Thiosemicarbazide: A key reagent in the synthesis of thiosemicarbazones, with applications in various chemical reactions.
N-(2-furylmethyl)thiosemicarbazide: Another precursor used in the synthesis of the target compound.
Uniqueness
4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form Schiff bases and participate in redox reactions makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-19(2)13-7-5-12(6-8-13)10-17-18-15(21)16-11-14-4-3-9-20-14/h3-10H,11H2,1-2H3,(H2,16,18,21)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUJBLRENXKWQS-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B380499.png)
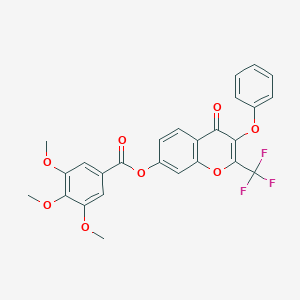
![2-[(3-Chlorobenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B380502.png)
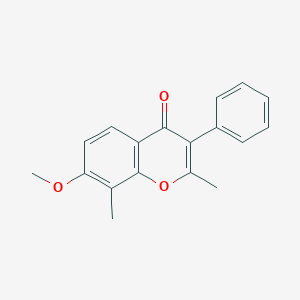



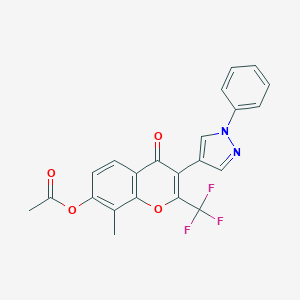
![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one](/img/structure/B380513.png)
![3-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one](/img/structure/B380514.png)
![8-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B380515.png)
![ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-4-carboxylate](/img/structure/B380517.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380518.png)
